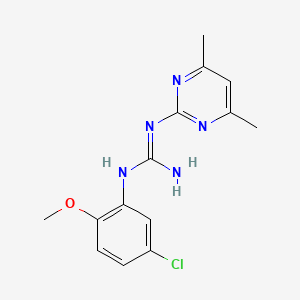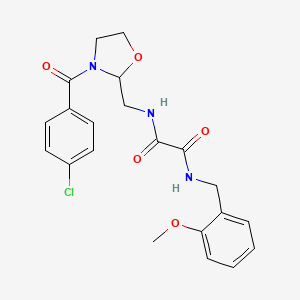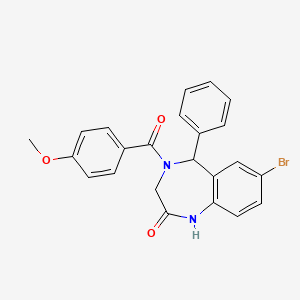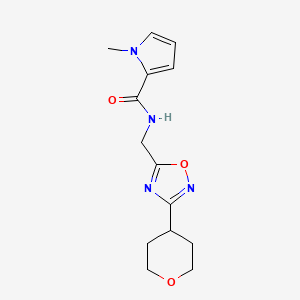![molecular formula C10H9N5 B2381585 2-[(1-Methylpyrazol-4-yl)amino]pyridine-3-carbonitrile CAS No. 1154264-40-0](/img/structure/B2381585.png)
2-[(1-Methylpyrazol-4-yl)amino]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Methylpyrazol-4-yl)amino]pyridine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as MPAP and is a pyridine-based compound that has a carbonitrile functional group and a methylpyrazole substituent. MPAP has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
MPAP binds to the sigma-1 receptor with high affinity and acts as a positive allosteric modulator, enhancing the receptor's activity. The sigma-1 receptor is involved in various cellular functions such as calcium signaling, ion channel regulation, and protein folding. MPAP has been shown to enhance the sigma-1 receptor's chaperone activity, leading to the stabilization of various proteins and the modulation of various signaling pathways.
Biochemical and Physiological Effects
MPAP has shown promising results in its biochemical and physiological effects. MPAP has been shown to modulate various signaling pathways such as the ERK1/2 and AKT pathways, leading to the activation of various downstream targets such as Bcl-2 and CREB. MPAP has also been shown to regulate various ion channels such as the NMDA receptor and the voltage-gated calcium channel. These effects have been shown to have potential therapeutic implications in various diseases such as Alzheimer's, Parkinson's, and depression.
Advantages and Limitations for Lab Experiments
MPAP has several advantages and limitations for lab experiments. One advantage is its high affinity for the sigma-1 receptor, making it an excellent tool to study the receptor's function. MPAP is also stable and can be easily synthesized using various methods. One limitation is its limited solubility in aqueous solutions, which can limit its use in certain experiments. MPAP also has a relatively short half-life, which can limit its use in long-term experiments.
Future Directions
There are several future directions for research on MPAP. One direction is to study its potential therapeutic implications in various diseases such as Alzheimer's, Parkinson's, and depression. Another direction is to study its role in various cellular functions such as protein folding and calcium signaling. MPAP can also be used as a tool to study the sigma-1 receptor's function in various diseases and cellular processes. Further optimization of synthesis methods and the development of analogs can also lead to the discovery of more potent and selective compounds.
In conclusion, MPAP is a promising compound that has shown potential in various scientific research applications. Its ability to modulate the sigma-1 receptor and its downstream signaling pathways has implications in various diseases and cellular processes. Further research on MPAP can lead to the discovery of more potent and selective compounds and the development of potential therapeutic interventions.
Synthesis Methods
MPAP can be synthesized using various methods, including the reaction of 2-aminopyridine with 4-methyl-1H-pyrazole-3-carboxylic acid, followed by the reaction with cyanogen bromide. Another method involves the reaction of 2-cyano-3-aminopyridine with 4-methyl-1H-pyrazole in the presence of a base. These methods have been optimized to obtain high yields and purity of MPAP.
Scientific Research Applications
MPAP has been used in various scientific research applications, including as a ligand for the sigma-1 receptor, which is involved in various physiological functions such as pain perception, memory, and mood regulation. MPAP has also been used as a probe to study the role of sigma-1 receptors in various diseases such as Alzheimer's, Parkinson's, and depression. MPAP has shown promising results in its ability to modulate the sigma-1 receptor and its downstream signaling pathways.
properties
IUPAC Name |
2-[(1-methylpyrazol-4-yl)amino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-15-7-9(6-13-15)14-10-8(5-11)3-2-4-12-10/h2-4,6-7H,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWCFUUDWUIZJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=C(C=CC=N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-chlorophenyl)-5-cyano-6-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-2-methyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2381506.png)




![4-fluoro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2381517.png)

![N-(4-methoxyphenyl)-1-{3-[(3-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide](/img/structure/B2381519.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2381525.png)